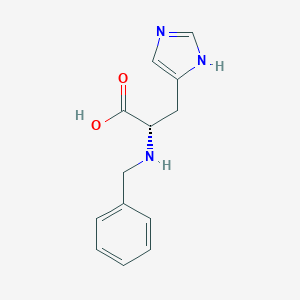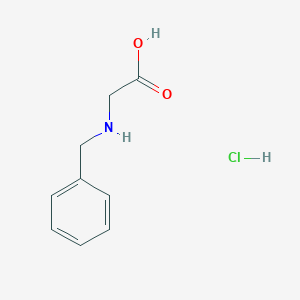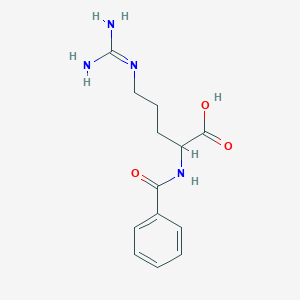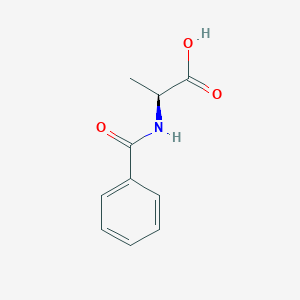
Ac-Phe-pNA
Descripción general
Descripción
Ac-Phe-pNA is a chromogenic substrate used in various applications . It is categorized under enzyme substrates and inhibitors . The CAS number for this compound is 17682-83-6 .
Synthesis Analysis
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic that contains a sequence of nucleobases attached to a peptide-like backbone derived from N-2-aminoethylglycine . The selection of a linkage strategy to form peptide-PNA conjugate plays an important role in the effective delivery of PNAs . Recently, a unique Cysteine-2-Cyanoisonicotinamide (Cys-CINA) click chemistry has been employed for the synthesis of cyclic peptides .Molecular Structure Analysis
The molecular formula of this compound is C17H17N3O4 . The semi-rigid PNA backbone acts as a scaffold that arranges the nucleobases in a proper orientation and spacing so that they can pair with their complementary bases on another DNA, RNA, or even PNA strand perfectly well through the standard Watson–Crick base-pairing .Chemical Reactions Analysis
Peptide-Peptide Nucleic Acid (PNA) conjugates targeting essential bacterial genes have shown significant potential in developing novel antisense antimicrobials . The PNA targeting acyl carrier protein gene (acpP), when conjugated to the membrane-active antimicrobial peptides (polymyxin), showed improvement in antimicrobial activity against multidrug-resistant Gram-negative Acinetobacter baumannii .Physical And Chemical Properties Analysis
The molecular weight of this compound is 327.33 .Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
Los ácidos nucleicos peptídicos (PNA), incluidos compuestos como Ac-Phe-pNA, se han explorado por su potencial antimicrobiano. Pueden conjugarse con péptidos penetrantes de células, aminosazúcares, antibióticos aminoglucósidos y moléculas no peptídicas para servir como portadores en aplicaciones antibacterianas y antivirales .
Formación de hidrogel
Los PNA también se utilizan en la formación de hidrogeles de bajo peso molecular. Estos hidrogeles se pueden formar basados en péptidos que alternan aminoácidos cargados y aromáticos, que pueden incluir derivados de this compound .
Estudios antibacterianos
En la investigación antibacteriana, los PNA se estudian por su capacidad de dirigirse al ARNm y ARNr bacteriano. Las modificaciones en la columna vertebral del PNA y las nucleobases pueden mejorar su efectividad en estas aplicaciones .
Estudios biofísicos
Los investigadores utilizan PNA en estudios biofísicos para comprender la dinámica de las interacciones del ácido nucleico y la estabilidad bajo diversas condiciones.
Peptide nucleic acid conjugates and their antimicrobial applications Emerging low-molecular weight nucleopeptide-based hydrogels: state of… Antibacterial Peptide Nucleic Acids—Facts and Perspectives
Mecanismo De Acción
Target of Action
Ac-Phe-pNA is a synthetic compound that acts as a specific substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the body. It specifically cleaves peptide bonds on the carboxyl side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine .
Mode of Action
The interaction between this compound and chymotrypsin follows the typical enzyme-substrate mechanism. The this compound binds to the active site of chymotrypsin, fitting into the enzyme’s specific binding pocket. The enzyme then catalyzes the hydrolysis of the peptide bond in this compound, leading to the release of p-nitroaniline . This reaction results in the cleavage of the this compound substrate and the subsequent release of the enzyme, which can then bind to another substrate molecule .
Biochemical Pathways
The hydrolysis of this compound by chymotrypsin is part of the broader proteolytic pathway in the body. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is crucial for many biological processes, including digestion, cell cycle progression, and signal transduction . The cleavage of this compound can be seen as a model for understanding these broader proteolytic processes.
Pharmacokinetics
The resulting metabolites, including p-nitroaniline, are likely excreted via the kidneys .
Result of Action
The primary result of the action of this compound is the production of p-nitroaniline, a compound that can be easily detected due to its yellow color . This makes this compound useful as a substrate in biochemical assays for chymotrypsin activity. The cleavage of this compound by chymotrypsin can therefore be used to measure the activity of this enzyme in a sample .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of chymotrypsin, and thus the rate of this compound cleavage, can be affected by factors such as temperature and pH . Optimal chymotrypsin activity is usually observed at physiological temperature and slightly alkaline pH . Furthermore, the presence of inhibitors or activators of chymotrypsin can also influence the rate of this compound cleavage .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Ac-Phe-pNA . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Peptide Nucleic Acid (PNA) is a promising tool for antimicrobial applications . The majority of efforts in this area are focused on identifying different PNA targets and the selection of peptides to deliver the peptide-PNA conjugates to Gram-negative bacteria . The Cys-CINA conjugation opens an exciting prospect for antimicrobial drug development .
Propiedades
IUPAC Name |
(2S)-2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBBSYDVWOTKB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428472 | |
| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17682-83-6 | |
| Record name | (αS)-α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17682-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)
